An In-depth Technical Guide to 2-Bromo-4-chloronicotinic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Bromo-4-chloronicotinic Acid: Properties, Synthesis, and Applications
Introduction
2-Bromo-4-chloronicotinic acid is a halogenated pyridine derivative that serves as a pivotal, multi-functional building block in modern organic synthesis. Its strategic arrangement of a carboxylic acid, a bromine atom, and a chlorine atom on an electron-deficient pyridine ring imparts a unique and highly desirable reactivity profile. This guide offers an in-depth exploration of the core chemical properties, reactivity, and synthetic utility of 2-Bromo-4-chloronicotinic acid, tailored for researchers, scientists, and professionals engaged in drug discovery and development. Understanding the nuanced behavior of this intermediate is crucial for leveraging its potential in creating novel molecular entities with significant therapeutic or agrochemical applications.
Physicochemical and Spectroscopic Profile
The intrinsic properties of 2-Bromo-4-chloronicotinic acid dictate its handling, storage, and behavior in reaction media. These characteristics are fundamental to its application in synthetic chemistry.
Core Properties
A summary of the key physicochemical properties is presented below, providing at-a-glance information for laboratory use.
| Property | Value | Source |
| CAS Number | 1256833-88-1 | [1] |
| Molecular Formula | C₆H₃BrClNO₂ | [1] |
| Molecular Weight | 236.45 g/mol | [1] |
| Appearance | Off-white to yellow solid | [1] |
| Melting Point | 145-150°C | [1] |
| Boiling Point (Predicted) | 343.9 ± 42.0 °C | [1] |
| Density (Predicted) | 1.917 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 0.78 ± 0.25 | [1] |
Storage and Solubility: For long-term stability and to prevent degradation, it is recommended to store 2-Bromo-4-chloronicotinic acid at 2-8°C.[1] While specific solubility data is not extensively published, related compounds like 2-chloronicotinic acid are soluble in organic solvents such as DMSO and slightly soluble in ethyl acetate.[2]
Spectroscopic Elucidation
Spectroscopic analysis is indispensable for confirming the structure and purity of 2-Bromo-4-chloronicotinic acid. The expected spectral features are outlined below.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring. Their chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the halogens and the carboxylic acid group. A broad singlet, typically downfield, would correspond to the acidic proton of the carboxyl group.
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¹³C NMR Spectroscopy: The carbon NMR spectrum would display six unique signals: five for the carbons of the pyridine ring and one for the carbonyl carbon of the carboxylic acid. The positions of the carbons bonded to the bromine and chlorine atoms would be significantly influenced by the halogen's electronegativity and anisotropic effects.
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Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying key functional groups.[3] The spectrum of 2-Bromo-4-chloronicotinic acid would be characterized by a strong, sharp absorption band around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid. A broad O-H stretching band would also be present in the region of 2500-3300 cm⁻¹. Other significant peaks would include C=C and C=N stretching vibrations for the aromatic ring and C-Br and C-Cl stretching frequencies in the fingerprint region.[3]
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Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would confirm the molecular weight of 236.45 g/mol . The isotopic pattern of the molecular ion peak would be highly characteristic, showing the distinct contributions of the bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes, which is a definitive confirmation of the presence of these halogens.
Synthesis and Reactivity
The synthetic value of 2-Bromo-4-chloronicotinic acid stems from its role as a readily available intermediate whose multiple reactive sites can be addressed with high selectivity.
Synthesis
While a specific, peer-reviewed synthesis for 2-Bromo-4-chloronicotinic acid is not prominently detailed in readily available literature, its preparation would logically follow established methodologies for the synthesis of halogenated nicotinic acids. A plausible general approach involves the multi-step transformation of a simpler pyridine precursor. For instance, processes like the oxidation of a substituted pyridine followed by directed halogenation are common.[2][4]
A related synthetic transformation, the hydrolysis of a corresponding ester to yield the carboxylic acid, provides insight into a typical final step in its synthesis.
Experimental Protocol: Hydrolysis of a Nicotinate Ester
This protocol is adapted from the synthesis of a structurally similar compound, 2-bromo-4-(4-chlorophenyl)nicotinic acid, and illustrates the hydrolysis step to generate the final carboxylic acid.[5]
-
Dissolution: Dissolve the starting material, methyl 2-bromo-4-chloronicotinate, in a suitable solvent like dimethylsulfoxide (DMSO).
-
Base Addition: Add an aqueous solution of a strong base, such as 30% sodium hydroxide, to the reaction mixture.
-
Heating: Stir the mixture at an elevated temperature (e.g., 80°C) for several hours to ensure complete hydrolysis of the ester.[5]
-
Workup: After cooling, pour the reaction mixture into water. Perform an extraction with a solvent like ethyl acetate to remove any non-polar impurities.
-
Acidification: Acidify the remaining aqueous layer with a mineral acid, such as 10% HCl. This protonates the carboxylate salt, causing the desired 2-Bromo-4-chloronicotinic acid to precipitate out of the solution.[5]
-
Isolation: Collect the solid product by filtration, wash with water and a non-polar solvent (like isopropyl ether) to remove residual impurities, and dry to obtain the final product.[5]
Causality of Experimental Choices:
-
DMSO as Solvent: DMSO is a polar aprotic solvent that can dissolve both the organic ester and the aqueous base, facilitating a homogeneous reaction environment.
-
Elevated Temperature: The hydrolysis of the ester (saponification) is often slow at room temperature; heating accelerates the reaction rate to achieve completion in a reasonable timeframe.
-
Acidification Step: This is the critical step to convert the water-soluble sodium nicotinate salt into the water-insoluble nicotinic acid, enabling its isolation via precipitation.
Reactivity and Synthetic Applications
The reactivity of 2-Bromo-4-chloronicotinic acid is governed by its three primary functional sites: the carboxylic acid, the C-Br bond, and the C-Cl bond. The electron-deficient nature of the pyridine ring makes the halogenated positions susceptible to nucleophilic attack and prime candidates for cross-coupling reactions.
-
Carboxylic Acid Group: This group can undergo standard transformations such as esterification (reaction with an alcohol under acidic conditions) and amide bond formation (reaction with an amine, typically via an activated intermediate like an acid chloride or with coupling agents).
-
Nucleophilic Aromatic Substitution (SNAr): The bromine and chlorine atoms are good leaving groups. The C-Br bond is generally more reactive towards nucleophilic displacement than the C-Cl bond, allowing for selective functionalization at the 2-position.
-
Cross-Coupling Reactions: The C-Br bond is particularly well-suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira). This is a cornerstone of modern drug discovery, enabling the efficient formation of C-C, C-N, and C-O bonds and the assembly of complex molecular scaffolds.[6] The carboxylic acid can be converted to a boronic acid for further coupling reactions.[7][8]
The diagram below illustrates the key reactive pathways available for 2-Bromo-4-chloronicotinic acid, highlighting its versatility as a synthetic intermediate.
Caption: Key reactivity pathways of 2-Bromo-4-chloronicotinic acid.
Role in Drug Discovery
Halogenated heterocyclic compounds are a mainstay in medicinal chemistry.[6] The introduction of chlorine and bromine atoms can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. 2-Bromo-4-chloronicotinic acid provides a scaffold that is pre-functionalized for diversification. Its derivatives are important intermediates for a range of bioactive molecules, including anti-inflammatory agents, antibiotics, and herbicides.[9][10] The ability to selectively manipulate the different positions on the ring makes it an invaluable tool for building libraries of compounds for structure-activity relationship (SAR) studies.
Safety and Handling
Based on data for structurally related compounds such as 6-bromo-4-chloropyridine-3-carboxylic acid, 2-Bromo-4-chloronicotinic acid should be handled with appropriate care.[11]
-
GHS Hazard Statements:
Precautionary Measures: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Conclusion
2-Bromo-4-chloronicotinic acid is a highly functionalized and versatile chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its distinct points of reactivity—the carboxylic acid, the reactive C-Br bond, and the C-Cl bond—allow for a wide range of selective chemical transformations. This guide has provided a comprehensive overview of its chemical properties, reactivity, and synthetic utility, underscoring its value as a strategic building block for the design and synthesis of novel, high-value molecules. A thorough understanding of its characteristics is the foundation for innovative applications in drug discovery and beyond.
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